
Benzoylacetonitrile
Overview
Description
Benzoylacetonitrile, also known as 3-oxo-3-phenylpropanenitrile, is an organic compound with the molecular formula C9H7NO. It is a versatile intermediate used in the synthesis of various organic compounds, particularly heterocycles. This compound is known for its high chemical reactivity due to the presence of nitrile, carbonyl, and active methylene groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of benzoyl cyanide. This method involves the use of a palladium catalyst under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: Benzoylacetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl cyanide.
Reduction: It can be reduced to form benzylamine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products:
Oxidation: Benzoyl cyanide.
Reduction: Benzylamine derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Synthetic Chemistry
1.1. Synthesis of Pyridine Derivatives
Benzoylacetonitrile has been extensively studied for its utility in synthesizing pyridine derivatives. The compound serves as a crucial building block in various reactions, particularly in the formation of substituted pyridines through cyclization reactions. Research indicates that BACN can be effectively utilized to create diverse pyridine structures, which are significant in medicinal chemistry due to their biological activities .
1.2. α-Arylation Reactions
Recent studies have explored the α-arylation of this compound using laccase as a catalyst. This environmentally friendly method allows for the introduction of aryl groups into BACN under mild conditions, resulting in high yields of 2-substituted 3-oxo-3-phenylpropanenitriles. The regioselectivity and yield of these reactions are influenced by the substituents on the hydroquinones used .
Pharmaceutical Applications
2.1. Antimicrobial Properties
This compound derivatives have shown promising antimicrobial properties against various bacterial strains. Studies have reported that compounds derived from BACN exhibit significant activity against Gram-positive bacteria, making them potential candidates for developing new antibacterial agents .
2.2. Drug Development
The synthesis of novel compounds based on this compound has led to the discovery of new drug candidates with enhanced biological activities. For instance, derivatives formed through modifications of BACN have been investigated for their efficacy as antimicrobial agents, showcasing the potential for further pharmaceutical applications .
Material Science Applications
3.1. Composite Materials
This compound is also utilized in the development of composite materials, particularly those reinforced with natural fibers like water hyacinth. Research indicates that incorporating BACN-treated fibers into polypropylene composites enhances mechanical properties such as tensile strength and impact resistance . The treatment process involving benzoyl peroxide has been shown to improve interfacial adhesion between the fibers and the polymer matrix, resulting in superior composite performance.
Table 1: Summary of Applications of this compound
Case Studies
Case Study 1: Laccase-Catalyzed α-Arylation
A study conducted at Georgia Institute of Technology demonstrated a green method for α-arylation using laccases as catalysts to modify this compound with hydroquinones, achieving moderate to excellent yields under environmentally benign conditions .
Case Study 2: Antimicrobial Activity
Research published in Pharmaceuticals highlighted the synthesis and characterization of novel quinoxaline derivatives from this compound, which exhibited notable antimicrobial properties against several bacterial strains, indicating its potential in drug development .
Case Study 3: Composite Material Performance
An investigation into the use of this compound-treated water hyacinth fibers in polypropylene composites showed marked improvements in tensile strength and thermal stability compared to untreated fibers, showcasing its application in sustainable material science .
Mechanism of Action
The mechanism of action of benzoylacetonitrile, particularly its anti-neuroinflammatory properties, involves the suppression of inflammatory mediators such as interleukin-6 and tumor necrosis factor. It achieves this by inhibiting the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway . This pathway is crucial in regulating the immune response and inflammation.
Biological Activity
Benzoylacetonitrile (BACN) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of BACN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 173.17 g/mol
- IUPAC Name : 1-benzoyl-2-cyanoethane
The compound features a benzoyl group attached to an acetonitrile moiety, which contributes to its reactivity and biological properties.
Mechanisms of Biological Activity
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that BACN derivatives possess significant antibacterial properties against various Gram-positive bacteria. For instance, derivatives of BACN have been tested against strains such as Staphylococcus aureus and Bacillus subtilis, demonstrating effective inhibition at low concentrations .
- Carbonic Anhydrase Inhibition : Recent research indicates that BACN derivatives can act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in regulating pH and fluid balance in biological systems. The inhibitory activity was found to be dependent on the structural modifications of the benzoyl moiety .
- Anticancer Potential : The compound has also been investigated for its anticancer properties. Certain BACN derivatives showed selective cytotoxicity towards cancer cell lines, indicating potential as chemotherapeutic agents. The mechanism involves the induction of apoptosis in cancer cells, likely mediated through oxidative stress pathways .
Case Studies
- Antimicrobial Efficacy :
-
Carbonic Anhydrase Inhibition :
- A comparative analysis of BACN derivatives revealed that specific substitutions on the benzoyl ring significantly enhanced CA inhibitory activity. Compounds with a free sulphamoyl group showed the highest inhibition rates against hCA I and hCA II, with K values ranging from 40.40 to 91.00 nM, outperforming standard inhibitors like acetazolamide .
-
Anticancer Activity :
- In vitro studies demonstrated that certain BACN derivatives could inhibit the proliferation of human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to DNA damage and disruption of cell cycle progression, highlighting the need for further investigation into their therapeutic applications .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Enzyme | IC50/KI Value (nM) | Remarks |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | <50 | Effective against Gram-positive strains |
Carbonic Anhydrase | hCA I | 40.40 | Most potent among tested compounds |
hCA II | 91.00 | High selectivity observed | |
Anticancer | Human breast cancer cells | Not specified | Induces apoptosis via oxidative stress |
Properties
IUPAC Name |
3-oxo-3-phenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCIQAMTAINCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060629 | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-16-4 | |
Record name | Benzoylacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoylacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoylacetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenepropanenitrile, .beta.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZOYLACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI9JB57H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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